7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
CAS No.:
Cat. No.: VC20418731
Molecular Formula: C22H22N4O7S2
Molecular Weight: 518.6 g/mol
* For research use only. Not for human or veterinary use.
![7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one -](/images/structure/VC20418731.png)
Specification
Molecular Formula | C22H22N4O7S2 |
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Molecular Weight | 518.6 g/mol |
IUPAC Name | 7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Standard InChI | InChI=1S/C22H22N4O7S2/c1-31-11-8-10(9-12(32-2)16(11)33-3)13(14-17(27)23-21-25(19(14)29)4-6-34-21)15-18(28)24-22-26(20(15)30)5-7-35-22/h8-9,13,27-28H,4-7H2,1-3H3 |
Standard InChI Key | CHDVGPSQEURBCJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(C2=C(N=C3N(C2=O)CCS3)O)C4=C(N=C5N(C4=O)CCS5)O |
Introduction
Structural Elucidation and Nomenclature
Core Framework and Substituents
The molecule features two thiazolo[3,2-a]pyrimidin-5-one units, each comprising a fused thiazole and pyrimidine ring system. The central methylene group (-CH-) bridges the two heterocycles, with one arm substituted by a 3,4,5-trimethoxyphenyl group and the other by a hydroxyl (-OH) group. Both thiazolo[3,2-a]pyrimidinone cores are further functionalized with hydroxyl groups at the 7-position and ketone moieties at the 5-position.
Table 1: Key Structural Features
IUPAC Name Breakdown
The systematic name reflects the compound’s intricate structure:
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7-Hydroxy: Indicates hydroxyl groups at the 7-position of both thiazolo[3,2-a]pyrimidinone cores.
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5-Oxo: Denotes ketone groups at the 5-position of the pyrimidine rings.
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3,4,5-Trimethoxyphenyl: A phenyl ring with methoxy (-OCH₃) groups at the 3, 4, and 5 positions.
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Methylene Bridge: The -CH- group linking the two heterocyclic systems.
Synthesis and Synthetic Challenges
Strategic Retrosynthesis
The synthesis of this compound likely involves multi-step strategies, drawing from methodologies used for simpler thiazolo[3,2-a]pyrimidine derivatives . Key steps include:
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Formation of Thiazolo[3,2-a]Pyrimidinone Cores: Cyclocondensation of thioamides with α,β-unsaturated carbonyl compounds.
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Introduction of the Methylene Bridge: Alkylation or Mannich-type reactions to install the central -CH- group.
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Functionalization with Trimethoxyphenyl and Hydroxyl Groups: Electrophilic substitution or coupling reactions.
Table 2: Hypothetical Synthesis Pathway
Challenges in Synthesis
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Steric Hindrance: The 3,4,5-trimethoxyphenyl group may impede reactivity at the methylene bridge.
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Regioselectivity: Ensuring hydroxylation occurs exclusively at the 7-position requires precise control.
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Stability of Intermediates: The α,β-unsaturated ketone intermediates are prone to polymerization .
Physicochemical Properties
Spectral Characterization
While direct data for this compound is limited, analogous thiazolo[3,2-a]pyrimidines exhibit:
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FT-IR: Absorption bands at 3100–3500 cm⁻¹ (-OH), 1680–1700 cm⁻¹ (C=O), and 1600–1650 cm⁻¹ (C=N) .
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¹H-NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and hydroxyl protons (δ 9.9–10.5 ppm) .
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water due to the hydrophobic trimethoxyphenyl group but soluble in DMSO or methanol.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at 2–8°C .
Biological Activities and Mechanisms
Table 3: Hypothesized Antioxidant Profile
Assay | Expected Activity | Reference Model |
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DPPH Radical Scavenging | IC₅₀ ~20–50 μM | Comparable to ascorbic acid |
FRAP | Moderate | Fe³⁺ reduction capacity |
Cytotoxic and Anticancer Effects
The 3,4,5-trimethoxyphenyl moiety is structurally akin to combretastatin analogs, which inhibit tubulin polymerization. This compound may target cancer cell proliferation via:
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Microtubule Disruption: Binding to the colchicine site of β-tubulin.
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Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes .
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Modifying the methoxy groups to improve pharmacokinetics.
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Combination Therapies: Pairing with DNA-damaging agents for synergistic effects.
Industrial Relevance
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Catalysis: The thiazolo[3,2-a]pyrimidine core may serve as a ligand in transition-metal catalysis.
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